molecular formula C23H17N3O5S B12270687 3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B12270687
M. Wt: 447.5 g/mol
InChI Key: OQHRJJPPUASKEY-UHFFFAOYSA-N
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Description

3-amino-6-(2H-1,3-benzodioxol-5-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a thieno[2,3-b]pyridine core structure. This compound is characterized by the presence of benzodioxole groups, which are known for their aromatic properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(2H-1,3-benzodioxol-5-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the benzodioxole groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-amino-6-(2H-1,3-benzodioxol-5-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole groups can participate in π-π stacking interactions, while the amino and carboxamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-(2H-1,3-benzodioxol-5-yl)-N-methylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-6-(2H-1,3-benzodioxol-5-yl)-N-ethylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-6-(2H-1,3-benzodioxol-5-yl)-N-propylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The unique combination of benzodioxole groups and the thieno[2,3-b]pyridine core in 3-amino-6-(2H-1,3-benzodioxol-5-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]thieno[2,3-b]pyridine-2-carboxamide provides distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable molecule in research and industrial applications.

Properties

Molecular Formula

C23H17N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H17N3O5S/c24-20-14-3-4-15(13-2-6-17-19(8-13)31-11-29-17)26-23(14)32-21(20)22(27)25-9-12-1-5-16-18(7-12)30-10-28-16/h1-8H,9-11,24H2,(H,25,27)

InChI Key

OQHRJJPPUASKEY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC6=C(C=C5)OCO6)N

Origin of Product

United States

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